

Spectroscopic Profile of 3-Cyclopropylphenol: A Technical Guide

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Compound of Interest

Compound Name: **3-Cyclopropylphenol**

Cat. No.: **B1286756**

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Introduction

3-Cyclopropylphenol is a phenolic compound characterized by the presence of a cyclopropyl group attached to the benzene ring. This structural motif is of interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the cyclopropyl ring. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of this compound in various research and development settings. This technical guide provides a summary of the predicted spectroscopic data for **3-Cyclopropylphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of public, experimentally-derived spectroscopic data for **3-Cyclopropylphenol**, the following data tables are based on established principles of spectroscopy and predictions from spectroscopic databases and software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.10	t	1H	Ar-H (C5)
~6.75	d	1H	Ar-H (C6)
~6.65	d	1H	Ar-H (C4)
~6.60	s	1H	Ar-H (C2)
~4.80	br s	1H	OH
~1.85	m	1H	Cyclopropyl-H (C7)
~0.95	m	2H	Cyclopropyl-H (C8/C9)
~0.65	m	2H	Cyclopropyl-H (C8/C9)

 ^{13}C NMR (Carbon-13 NMR) Data (Predicted)Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~155.0	C3 (C-OH)
~146.0	C1
~129.5	C5
~119.0	C6
~115.0	C4
~113.0	C2
~15.0	C7
~9.5	C8, C9

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~3080, ~3000	Medium	Cyclopropyl C-H stretch
~1600, ~1480	Strong	Aromatic C=C skeletal vibrations
~1230	Strong	C-O stretch (phenolic)
~850-750	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
133	80	[M-H] ⁺
105	60	[M-C ₂ H ₅] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like **3-Cyclopropylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **3-Cyclopropylphenol** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay are typically required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or solid **3-Cyclopropylphenol** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
- Sample Preparation (Thin Film - for liquids): Place a drop of liquid **3-Cyclopropylphenol** between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid **3-Cyclopropylphenol** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample (ATR unit, salt plates, or KBr pellet) in the IR spectrometer's sample compartment.^[2] Record the spectrum, typically over a range of 4000

to 400 cm^{-1} .^[3] Acquire a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) and subtract it from the sample spectrum.^[3]

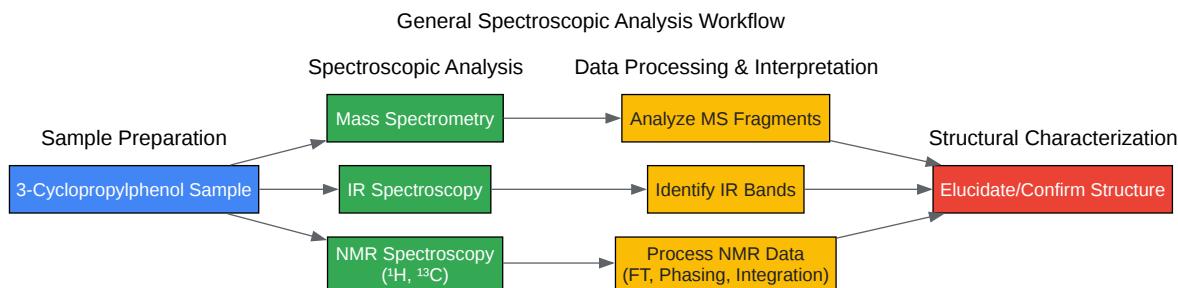
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.^[4]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **3-Cyclopropylphenol** into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe.^{[5][6]}
- Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.^{[5][6]}
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^{[5][6]}
- Detection: The separated ions are detected, and their abundance is recorded for each m/z value.^{[5][6]}
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.^[7]

Visualizations

Caption: Chemical structure of **3-Cyclopropylphenol**.



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Caption: A generalized workflow for spectroscopic analysis.

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